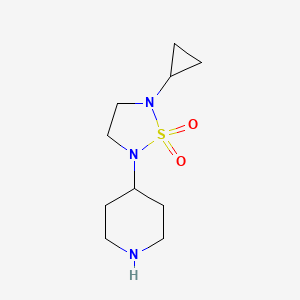
(3-Chloro-4-iodophenyl)methanamine hydrochloride
Overview
Description
“(3-Chloro-4-iodophenyl)methanamine hydrochloride” is a chemical compound with the formula C7H8Cl2IN . It is used in various scientific research and has been referenced in several peer-reviewed papers .
Molecular Structure Analysis
The molecular structure of “(3-Chloro-4-iodophenyl)methanamine hydrochloride” consists of a benzene ring substituted with a chlorine atom, an iodine atom, and a methanamine group . The exact positions of these substituents on the benzene ring can be determined by the numbering in the name of the compound.Scientific Research Applications
Synthesis of Novel Compounds
Research has demonstrated the utility of various methanamine derivatives in synthesizing new chemical compounds. For instance, Dekić et al. (2020) synthesized a novel coumarin derivative using (4-methoxyphenyl)methanamine, showcasing the potential of methanamine derivatives in creating new molecular structures with potentially significant properties Dekić et al., 2020.
Medicinal Chemistry and Drug Synthesis
Methanamine derivatives play a crucial role in the synthesis and improvement of pharmaceutical compounds. A study by Vukics et al. (2002) discusses the novel industrial synthesis of sertraline hydrochloride, an effective antidepressant, highlighting the importance of methanamine derivatives in the development and optimization of pharmaceutical processes Vukics et al., 2002.
Photocytotoxicity and Cellular Imaging
Iron(III) complexes synthesized with methanamine derivatives have been researched for their photocytotoxic properties and potential applications in cellular imaging. Basu et al. (2014) reported on the synthesis of such complexes and their promising applications in generating reactive oxygen species and interacting with DNA under red light, indicating the potential of methanamine derivatives in medical imaging and therapy Basu et al., 2014.
Catalytic Reactions and Chemical Synthesis
The role of methanamine derivatives in facilitating and optimizing chemical reactions has been well documented. For example, Omar et al. (2014) explored the use of 1-(2-halophenyl)methanamines in a CuI-catalyzed domino reaction to efficiently synthesize substituted quinazolines, showcasing the versatility of methanamine derivatives in organic synthesis Omar et al., 2014.
Safety and Hazards
properties
IUPAC Name |
(3-chloro-4-iodophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClIN.ClH/c8-6-3-5(4-10)1-2-7(6)9;/h1-3H,4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJAVWUSDQQQPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)Cl)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-iodophenyl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1471348.png)
![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)aniline](/img/structure/B1471350.png)



![1-Methyl-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1471356.png)

![1-[(2,3-dihydro-1H-indol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1471358.png)
![1-[(1,2,3,4-Tetrahydroquinolin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1471360.png)




![1-[4-(2,2-Difluoroethoxy)-phenyl]-propan-2-one](/img/structure/B1471371.png)